molecular formula C11H15BrN2O B13728312 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine

1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine

Cat. No.: B13728312
M. Wt: 271.15 g/mol
InChI Key: FEXCYJCFDPBIJU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine is a synthetic organic compound that features a four-membered azetidine ring substituted with a 4-bromo-2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-aminopropanol with a base to form the azetidine ring.

    Introduction of the Benzyl Group: The 4-bromo-2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the azetidine ring with 4-bromo-2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for other cyclic structures, allowing it to interact with enzymes or receptors in a similar manner. The bromine and methoxy substituents on the benzyl group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

    Azetidine: A simple four-membered nitrogen-containing ring.

    1-Benzylazetidine: Similar structure without the bromo and methoxy substituents.

    4-Bromo-2-methoxybenzylamine: Lacks the azetidine ring but contains the same benzyl group.

Uniqueness: 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine is unique due to the combination of the azetidine ring and the 4-bromo-2-methoxybenzyl group. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-[(4-bromo-2-methoxyphenyl)methyl]azetidin-3-amine

InChI

InChI=1S/C11H15BrN2O/c1-15-11-4-9(12)3-2-8(11)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3

InChI Key

FEXCYJCFDPBIJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN2CC(C2)N

Origin of Product

United States

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